molecular formula C15H7Cl2NO4 B2895784 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 294861-48-6

2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2895784
M. Wt: 336.12
InChI Key: RPULTEWMPQHULS-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a dichlorophenyl group, an isoindoline group (a type of heterocyclic compound), and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dichlorophenyl group, the isoindoline group, and the carboxylic acid group. These groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in various acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: may be utilized in the Suzuki–Miyaura cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds in the field of organic chemistry. The presence of the dichlorophenyl group in the compound suggests that it could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis .

Antibacterial Properties

Research indicates potential antibacterial applications for compounds similar to 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid . The dichlorophenyl moiety can contribute to the antibacterial activity, possibly by interacting with bacterial cell walls or disrupting essential bacterial enzymes.

Antiparasitic Effects

Compounds with structural similarities have been explored for their antiparasitic effects. The dichlorophenyl group could enhance the compound’s ability to interfere with the metabolic processes of parasites such as Leishmania and Trypanosoma species, offering a pathway for the development of new antiparasitic drugs.

Urease Inhibition

The dichlorophenyl component is associated with urease inhibition, which is crucial in the treatment of diseases caused by urease-producing bacteria. This application is particularly relevant in the design of drugs aimed at combating gastrointestinal infections and related disorders .

Synthetic Chemistry

The compound’s structure is conducive to various synthetic chemistry applications. It could serve as a precursor or intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The biguanide core structure linked to the dichlorophenyl group suggests that this compound could be significant in molecular structure analysis. Its ability to form hydrogen bonds makes it a candidate for studying interactions with biological molecules.

Safety And Hazards

As with any chemical compound, handling “2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The study of new compounds like “2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is crucial for the development of new drugs and materials. Future research could focus on understanding its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO4/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPULTEWMPQHULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

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